molecular formula C8H9N3O B13627530 [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B13627530
M. Wt: 163.18 g/mol
InChI Key: VQWGDAAODMUVAK-UHFFFAOYSA-N
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Description

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazole moieties in its structure allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and pyrazoles, as well as reduced derivatives such as pyrazolines .

Scientific Research Applications

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which allow the compound to bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: can be compared with other similar compounds, such as:

    [3-(pyridin-2-yl)-1H-pyrazol-5-yl]methanamine: This compound features a pyridine ring instead of a furan ring, which can alter its reactivity and binding properties.

    [3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanamine: This compound contains a thiophene ring, which can introduce sulfur-based reactivity and interactions.

    [3-(benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine: This compound includes a benzofuran ring, which can enhance its aromaticity and stability.

The uniqueness of This compound lies in its combination of furan and pyrazole rings, which provide a balance of reactivity and stability, making it a valuable compound for various applications.

Biological Activity

The compound [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring attached to a pyrazole moiety. This unique arrangement contributes to its diverse biological activities. The compound is characterized by its ability to interact with various enzymes and proteins, particularly those involved in metabolic processes.

Target Interactions

One of the primary targets for this compound is Cytochrome P450 2A6 , an enzyme crucial for the metabolism of many drugs and endogenous compounds. The interaction with this enzyme can influence drug metabolism and efficacy, which is essential for therapeutic applications.

Biochemical Pathways

The compound participates in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to alterations in metabolic rates and the clearance of various substances from the body. Additionally, it has been observed to affect cellular signaling pathways, potentially influencing gene expression and cellular metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). For instance, related compounds have shown IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant cytotoxicity with an IC50 value of 1.1 µM against HCT116 cancer cells, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : Another study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.2 to 1.5 µg/mL against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .

Research Applications

The biological activity of this compound makes it a valuable compound in various research fields:

  • Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting specific diseases.
  • Drug Development : Its interactions with cytochrome P450 enzymes suggest potential applications in designing drugs with optimized metabolic profiles.

Properties

IUPAC Name

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWGDAAODMUVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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